N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic compound featuring a fluoroindole moiety linked via an ethyl spacer to a propanamide group substituted with a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. This article compares its properties and activities with structurally related analogs.
Properties
Molecular Formula |
C20H18FN5O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C20H18FN5O2/c21-14-5-6-17-16(11-14)13(12-23-17)7-9-22-19(27)8-10-26-20(28)15-3-1-2-4-18(15)24-25-26/h1-6,11-12,23H,7-10H2,(H,22,27) |
InChI Key |
XLKJQEQVKVBNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further modified to introduce the benzotriazinyl group through a series of chemical reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Multicomponent Reactions: The compound can participate in multicomponent reactions to form complex molecules.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various biologically active molecules.
Industry: The compound can be used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors with high affinity, influencing various biological processes . The benzotriazinyl group may enhance the compound’s stability and binding properties, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substitution at Indole 5-Position
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide ()
- Key Difference : Chlorine replaces fluorine at the indole 5-position.
- Impact :
- Molecular Weight : Chlorine increases molecular weight by ~18.5 Da (Cl: 35.45 vs. F: 19.00).
- Lipophilicity : Chlorine’s higher lipophilicity (Cl: +0.71 π-value vs. F: +0.14) may enhance membrane permeability but reduce solubility.
- Electronic Effects : Chlorine’s stronger electron-withdrawing nature could alter binding interactions in enzymatic targets compared to fluorine.
Stereochemistry and Benzotriazinone Positioning
(2S)-N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide ()
- Key Difference: The benzotriazinone group is at the propanamide’s 2-position with an S-configuration.
- Impact: Stereochemical Influence: The S-configuration may affect 3D conformation, altering interactions with chiral binding sites. Benzotriazinone Position: Shorter spacer (2-position vs.
Benzotriazinone-Linked Phosphorodithioate Esters
Azinphos-ethyl and Azinphos-methyl ()
- Key Difference: Benzotriazinone is linked to a phosphorodithioate ester instead of propanamide.
- Impact :
- Bioactivity : Azinphos derivatives act as acetylcholinesterase inhibitors (insecticides), whereas the target compound’s propanamide group may favor different targets (e.g., proteases or kinases).
- Toxicity : Phosphorodithioates are highly toxic to aquatic life (LC50 < 1 ppm for fish), while the target compound’s toxicity profile remains unstudied.
Regulatory Perspective: Zelatriazinum ()
- Key Difference: Zelatriazinum features a benzotriazinone-acetamide scaffold with a trifluoromethoxyphenyl group.
- Substituent Effects: The trifluoromethoxy group enhances metabolic stability compared to the target compound’s fluoroindole.
Data Table: Structural and Functional Comparison
Research Findings and Structure-Activity Relationships (SAR)
- Halogen Effects : Fluorine’s small size and high electronegativity optimize target binding without excessive lipophilicity, whereas chlorine may improve potency but reduce solubility .
- Benzotriazinone Positioning: The 3-position in the target compound allows optimal spacer length for receptor engagement, while the 2-position in its stereoisomer may restrict conformational flexibility .
- Scaffold Differences: Propanamide-linked benzotriazinones (target compound) vs. phosphorodithioates (Azinphos) show divergent bioactivities, emphasizing the role of the linker group in determining mechanism .
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 329.32 g/mol. The structural features include an indole moiety, which is known for its diverse biological activities, and a benzotriazine component that may contribute to its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN5O2 |
| Molecular Weight | 329.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | MDL Number (MFCD) |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of indole have been shown to possess potent antibacterial properties against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) for these compounds often falls below 16 µg/mL, indicating strong efficacy against bacterial growth .
Anticancer Activity
Indole derivatives are also recognized for their anticancer potential. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth. The ability of this compound to target specific enzymes involved in cancer progression is currently under investigation .
The proposed mechanism of action for this compound involves its interaction with key molecular targets. For example, it may inhibit the Notum enzyme, which plays a role in Wnt signaling pathways by preventing lipid modification removal from Wnt proteins. This inhibition can lead to altered cellular signaling that may suppress tumor growth and enhance apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various indole derivatives against MRSA and methicillin-sensitive Staphylococcus aureus (MSSA), this compound demonstrated MIC values comparable to established antibiotics like oxacillin and ciprofloxacin. The study utilized a two-fold serial dilution technique to determine the MIC values across different strains .
Study 2: Anticancer Activity
A research project focused on the anticancer properties of indole derivatives found that this compound inhibited the proliferation of various cancer cell lines at micromolar concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis and caspase activation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
